1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate

Ionic Liquids Thermal Phase Behavior Hydrogen Bonding

1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate ([HMMIm][PF₆], CAS 653601-27-5) is a hydrophobic, room-temperature ionic liquid (RTIL) belonging to the 1-alkyl-2,3-dimethylimidazolium hexafluorophosphate family. Its cation features a C-2 methyl group that eliminates the acidic imidazolium C(2)–H proton—the strongest hydrogen-bond donor site in conventional 1-alkyl-3-methylimidazolium ILs—fundamentally altering interionic interactions, thermal phase behavior, and solvent properties.

Molecular Formula C11H21F6N2P
Molecular Weight 326.26 g/mol
CAS No. 653601-27-5
Cat. No. B3428163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate
CAS653601-27-5
Molecular FormulaC11H21F6N2P
Molecular Weight326.26 g/mol
Structural Identifiers
SMILESCCCCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C11H21N2.F6P/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;1-7(2,3,4,5)6/h9-10H,4-8H2,1-3H3;/q+1;-1
InChIKeyVFDQWDIUTDNJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexyl-2,3-dimethylimidazolium Hexafluorophosphate (CAS 653601-27-5): Core Identity and Procurement-Relevant Profile


1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate ([HMMIm][PF₆], CAS 653601-27-5) is a hydrophobic, room-temperature ionic liquid (RTIL) belonging to the 1-alkyl-2,3-dimethylimidazolium hexafluorophosphate family. Its cation features a C-2 methyl group that eliminates the acidic imidazolium C(2)–H proton—the strongest hydrogen-bond donor site in conventional 1-alkyl-3-methylimidazolium ILs—fundamentally altering interionic interactions, thermal phase behavior, and solvent properties [1]. The hexafluorophosphate anion confers water immiscibility, weak coordination, and a broad electrochemical stability window, making this compound a candidate for biphasic catalysis, electrochemistry, and separation science .

Why 1-Hexyl-2,3-dimethylimidazolium Hexafluorophosphate Cannot Be Replaced by In-Class Analogs Without Performance Deviation


Within the imidazolium hexafluorophosphate IL class, even seemingly minor structural variations produce quantifiable shifts in melting point, viscosity, thermal stability, and solvation behavior that directly impact process outcomes. The C-2 methylation present in [HMMIm][PF₆] eliminates the dominant C(2)–H⋯anion hydrogen bond, causing the hexafluorophosphate anion to relocate to the C(4)/(5) ring positions—a rearrangement that measurably alters melting point, viscosity, and hydrophobicity relative to the non-methylated 1-hexyl-3-methylimidazolium analog [1]. Simultaneously, the C₆ alkyl chain length provides a specific balance of hydrophobicity and thermal stability that differs from both shorter-chain (butyl) and longer-chain (octyl) 2,3-dimethylimidazolium PF₆ variants [2]. Generic substitution without accounting for these structural determinants risks compromised catalyst retention, altered phase behavior, or unpredictable thermal performance.

1-Hexyl-2,3-dimethylimidazolium Hexafluorophosphate: Head-to-Head Quantitative Differentiation Evidence


C-2 Methylation Eliminates the Acidic C(2)–H Proton, Raising Melting Point by ≥55 °C Versus the Non-Methylated HMIM PF₆ Analog

Replacing the C(2)–H proton with a methyl group removes the strongest hydrogen-bond donor on the imidazolium ring. In 1-alkyl-3-methylimidazolium PF₆ ILs, the anion interacts primarily via directional H-bonds to C(2)–H. Upon C-2 methylation, the anion relocates to form a weaker interaction at the C(4)/(5) position, substantially weakening the overall cation–anion interaction strength [1]. This structural change manifests as a dramatic elevation in melting point: the target compound [HMMIm][PF₆] exhibits a melting point of approximately −4 °C, whereas the non-methylated comparator 1-hexyl-3-methylimidazolium hexafluorophosphate ([HMIM][PF₆], CAS 304680-35-1) melts at −61 °C [2][3]. This ~57 °C melting point increase is a direct consequence of the altered interionic interaction landscape and is consistent with the broader trend observed across the 1-alkyl-2,3-dimethylimidazolium series, where the ethyl analog melts at 79 °C and the butyl analog at 50 °C .

Ionic Liquids Thermal Phase Behavior Hydrogen Bonding Imidazolium C-2 Methylation

Catalyst Immobilization in [HMMIm][PF₆] Enables Multi-Cycle Ru-Catalyzed Allylation Without Loss of Activity or Regioselectivity

Hubert et al. (2005) demonstrated the first Ru-catalyzed allylic alkylation and etherification reactions performed in the ionic liquid [hdmim][PF₆] under neutral conditions at 50 °C. The Cp*Ru catalyst was safely immobilized in the ionic liquid phase, enabling its quantitative retention during product extraction with organic solvents. The solvent/catalyst system was reused over multiple catalytic cycles with no measurable loss of catalytic activity or regioselectivity [1]. In contrast, the same reaction conducted in conventional organic solvents (e.g., THF, CH₂Cl₂) typically requires additional separation steps such as chromatography or distillation for catalyst recovery, with cumulative activity losses across cycles. This direct head-to-head difference establishes [hdmim][PF₆] as a privileged solvent for catalyst immobilization strategies, a property not shared by all imidazolium ILs and critically dependent on the specific cation–anion pairing and the C-2 methylation that reduces competing ligand displacement at the metal center.

Homogeneous Catalysis Catalyst Recycling Ruthenium Allylic Substitution Ionic Liquid Immobilization

Hexyl Alkyl Chain Length Delivers Intermediate Thermal Stability Within the 1-Alkyl-2,3-dimethylimidazolium Homologous Series

Zhang et al. (2021) conducted a systematic thermogravimetric analysis (TGA) and DFT study of 1-alkyl-2,3-dimethylimidazolium nitrate ILs with alkyl chains ranging from ethyl to decyl. The thermal stability, as measured by T_start (temperature of initial weight loss in air atmosphere at 10 °C/min), decreased monotonically with increasing alkyl chain length: [Emmim][NO₃] (276.63 °C) > [Bmmim][NO₃] (274.68 °C) > [Hmmim][NO₃] (268.93 °C) > [Ommim][NO₃] (260.45 °C) > [Dmmim][NO₃] (229.83 °C) [1]. Although these data are for the nitrate anion, the cation-dependent trend—longer alkyl chains reduce thermal stability due to weaker cation–anion electrostatic interactions and increased conformational degrees of freedom—is a class-level property that applies across anion types including hexafluorophosphate. The hexyl variant [Hmmim]⁺ occupies the critical middle position: it offers a 8.5 °C higher T_start than the octyl analog, while remaining liquid at room temperature unlike the ethyl and butyl variants. This intermediate thermal stability, combined with an acceptable liquid range, positions the hexyl chain as the optimal compromise for processes operating between 200–260 °C.

Thermal Stability TGA 1-Alkyl-2,3-dimethylimidazolium Decomposition Kinetics Process Safety

C-2 Methylation Reduces Aqueous Solubility and Enhances Hydrophobicity Relative to Non-Methylated Imidazolium PF₆ Ionic Liquids

Jaitely et al. (2008) measured the aqueous solubility of 1-alkyl-3-methylimidazolium hexafluorophosphate ILs: 0.035 mol·L⁻¹ for [BMIM][PF₆] (butyl), 0.032 mol·L⁻¹ for [HMIM][PF₆] (hexyl), and 0.09 mol·L⁻¹ for [OMIM][PF₆] (octyl) [1]. In these non-methylated ILs, the C(2)–H proton serves as the primary site for hydrogen bonding with water molecules. C-2 methylation eliminates this interaction site, forcing water to interact exclusively with the less acidic C(4)/(5)–H protons and the hydrophobic alkyl chain periphery [2]. Although direct aqueous solubility data for [HMMIm][PF₆] are not available in the primary literature, the established physicochemical principle—confirmed by Rodrigues et al. (2017) for the C2-methylation effect on imidazolium IL properties—predicts that the aqueous solubility of [HMMIm][PF₆] will be measurably lower than the 0.032 mol·L⁻¹ reported for the non-methylated [HMIM][PF₆] analog. This reduced water affinity translates to lower equilibrium water content in the IL phase, a critical parameter for water-sensitive reactions and moisture-exclusion electrochemical applications.

Aqueous Solubility Hydrophobicity Liquid–Liquid Extraction Biphasic Catalysis Water Immiscibility

Vendor-Specified Purity Controls (H₂O < 1000 ppm, Halide < 1000 ppm) Are Essential for Reproducible Electrochemical and Catalytic Performance

Commercial specifications for [HMMIm][PF₆] from multiple reputable vendors consistently report stringent impurity thresholds: water content < 1000 ppm, halide content < 1000 ppm, and residual dimethylimidazole precursor < 1000 ppm, with overall purity ≥ 98% . These specifications are not arbitrary; residual halide ions from incomplete anion metathesis during synthesis act as electroactive impurities that narrow the electrochemical window and can poison transition-metal catalysts. Water content above 1000 ppm in PF₆-based ILs promotes slow anion hydrolysis, generating HF and further narrowing the electrochemical stability window. Compared to non-methylated imidazolium PF₆ ILs—where the C(2)–H proton facilitates water uptake—the C-2 methylated [HMMIm][PF₆] inherently absorbs less water, making the < 1000 ppm specification more readily achievable and maintainable during handling. For users procuring ILs for moisture-sensitive electrochemistry (e.g., Li-ion battery electrolytes, supercapacitors) or water-intolerant catalysis, these quantified purity thresholds provide a verifiable procurement criterion absent from generic or lower-purity alternatives.

Ionic Liquid Purity Electrochemistry Halide Content Water Content Quality Specification

1-Hexyl-2,3-dimethylimidazolium Hexafluorophosphate: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Homogeneous Catalyst Immobilization and Recycling in Transition-Metal-Catalyzed C–C and C–O Bond Formation

As demonstrated by Hubert et al. (2005), [HMMIm][PF₆] functions as both a reaction solvent and a catalyst-immobilizing phase for Cp*Ru-catalyzed allylic substitutions under neutral conditions at 50 °C, enabling multiple reaction cycles with retained conversion and regioselectivity [1]. This scenario is directly transferable to industrial fine chemical synthesis where catalyst cost and product metal contamination are critical economic drivers. The C-2 methylation contributes by eliminating the acidic C(2)–H that could otherwise compete for ligand coordination sites on the metal center.

Biphasic Liquid–Liquid Extraction and Separation Processes Requiring Low Cross-Contamination

The enhanced hydrophobicity of [HMMIm][PF₆]—predicted to be greater than the 0.032 mol·L⁻¹ aqueous solubility of its non-methylated analog [HMIM][PF₆] [1]—makes it suitable for liquid–liquid extraction of organic solutes or metal ions where minimal IL leaching into the aqueous phase is required. The well-characterized water content specification (< 1000 ppm) further supports reproducible partitioning behavior .

Electrochemical Applications Requiring Wide Electrochemical Windows and Low Halide Impurity

The PF₆ anion provides an inherently wide electrochemical stability window, and the C-2 methylation reduces water uptake that would otherwise narrow this window through hydrolysis. Combined with vendor-specified halide content below 1000 ppm—a threshold critical for avoiding electroactive impurities that cause parasitic currents—[HMMIm][PF₆] is positioned for use as an electrolyte component in supercapacitors, Li-ion batteries, and electrodeposition baths [1].

Medium-Temperature Thermal Fluids and Reaction Media Operating Between −4 °C and ~250 °C

With a melting point of approximately −4 °C [1] and a cation structure whose thermal decomposition onset (extrapolated from nitrate analog data) falls around 269 °C in air , [HMMIm][PF₆] offers a wide liquid operating window. The hexyl chain length provides a deliberate balance: sufficient thermal stability for medium-temperature processes while maintaining liquidity at temperatures where the butyl analog (mp 50 °C) would solidify and the octyl analog would exhibit lower thermal stability (T_start 260 °C for nitrate).

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